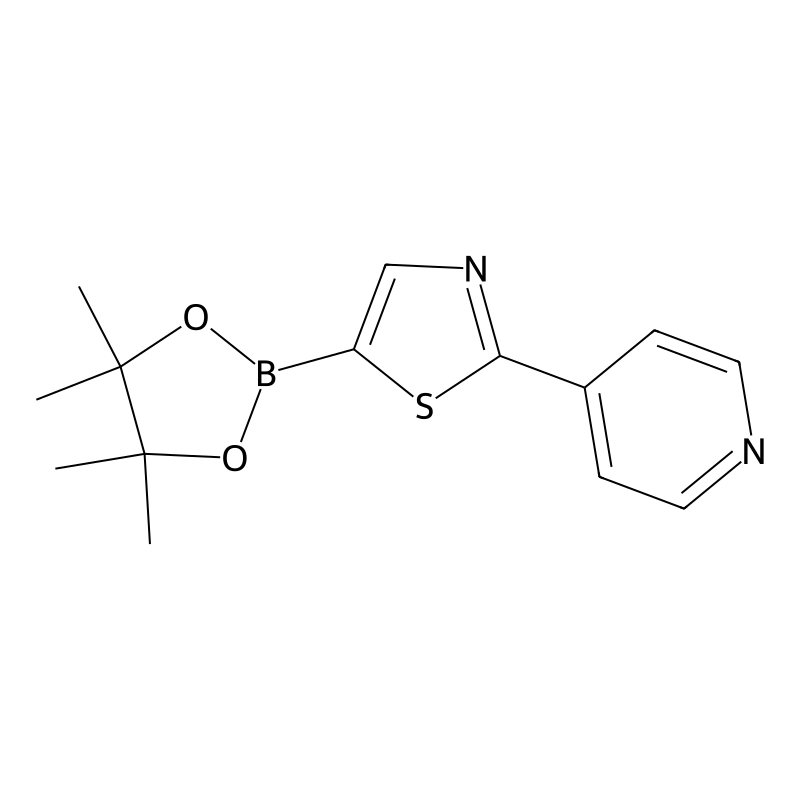

2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Boron-based coupling reactions

The pinacol ester moiety attached to the boron atom suggests this compound is likely a reactant in Suzuki-Miyaura coupling reactions []. These reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds between a boronic acid and a halide or pseudohalide. Due to the presence of both the pyridine and thiazole rings, 2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester could be a valuable building block for synthesizing complex molecules containing these heterocyclic aromatic groups.

Heterocyclic chemistry

The molecule possesses both a pyridine and a thiazole ring, which are important heterocyclic aromatic groups found in many biologically active molecules [, ]. Research in this area might involve using 2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester as a starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

Medicinal chemistry

Due to the presence of the aforementioned heterocyclic rings, 2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester could be of interest in medicinal chemistry research. The pyridine and thiazole rings are found in various FDA-approved drugs [, ]. Researchers might investigate this compound as a potential lead molecule for the development of new drugs.

2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester is a boronic acid derivative characterized by the presence of a thiazole ring and a pyridine moiety. This compound is notable for its boronic acid pinacol ester functionality, which enhances its reactivity in various organic synthesis applications, particularly in cross-coupling reactions. The molecular formula of this compound is , and it has a molecular weight of approximately 227.09 g/mol .

- Suzuki-Miyaura Cross-Coupling Reaction: A pivotal reaction that allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of a palladium catalyst.

- Oxidation and Reduction Reactions: The boron atom can undergo changes in oxidation state, allowing for various transformations that can modify the compound's reactivity and properties.

- Substitution Reactions: The thiazole ring can engage in both electrophilic and nucleophilic substitution reactions, broadening the scope for further functionalization.

The synthesis of 2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester typically involves several key steps:

- Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thioamides and α-haloketones.

- Introduction of the Pyridine Group: The pyridine moiety is introduced via nucleophilic substitution or other coupling methods.

- Boronic Acid Pinacol Ester Formation: The final step involves reacting the thiazole derivative with a boronic acid pinacol ester reagent under conditions that often require a palladium catalyst.

2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester has several applications:

- Organic Synthesis: It serves as an essential building block in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Utilized in developing new materials with unique properties due to its reactive nature.

- Biological Research: Employed in synthesizing biologically active molecules and probes, contributing to drug discovery efforts.

While specific interaction studies for 2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester are scarce, similar compounds have been shown to interact with various biological targets, particularly enzymes involved in metabolic pathways. The ability of boronic acids to form reversible covalent bonds with hydroxyl-containing biomolecules suggests potential applications in drug design and development .

Several compounds share structural similarities with 2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester | Contains a tetrahydrofuran substituent enhancing solubility | |

| 2-Methylthiazole-5-boronic acid pinacol ester | Methyl group provides different steric properties | |

| 4-(Pyridin-2-yl)thiazole-5-boronic acid pinacol ester | Different pyridine position may affect reactivity |

Uniqueness

The uniqueness of 2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester lies in its specific arrangement of functional groups, particularly the combination of the pyridine and thiazole rings with a boronic acid moiety. This arrangement provides enhanced reactivity and specificity in cross-coupling reactions compared to other similar compounds, making it particularly valuable for synthesizing complex organic molecules where precise control over reactivity is essential.